(4-Methylphenyl)(naphthalen-1-yl)methanone
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Overview
Description
(4-Methylphenyl)(naphthalen-1-yl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a naphthalene ring and a 4-methylphenyl group attached to a central carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(naphthalen-1-yl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting naphthalene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Naphthalene+4-Methylbenzoyl chlorideAlCl3this compound
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4-Methylphenyl)(naphthalen-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)(naphthalen-1-yl)methanone is primarily based on its ability to interact with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural configuration and functional groups. The pathways involved may include inhibition of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
(4-Methylphenyl)(phenyl)methanone: Similar structure but lacks the naphthalene ring.
(4-Methylphenyl)(2-naphthyl)methanone: Similar structure with a different position of the naphthalene ring.
(4-Methylphenyl)(3-naphthyl)methanone: Similar structure with a different position of the naphthalene ring.
Uniqueness
(4-Methylphenyl)(naphthalen-1-yl)methanone is unique due to the specific positioning of the naphthalene ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
CAS No. |
62723-07-3 |
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Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(4-methylphenyl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C18H14O/c1-13-9-11-15(12-10-13)18(19)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3 |
InChI Key |
RVGZQUWVWRJVHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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